(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide
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Overview
Description
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Mechanism of Action
Target of Action
The primary target of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide is the Adenosine Monophosphate-Activated Protein Kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a significant role in the metabolism of glucose and lipids .
Mode of Action
This compound acts as an AMPK-activating agent . It interacts with AMPK, leading to its activation . The activation of AMPK stimulates glucose uptake in skeletal muscle cells and promotes insulin secretion from pancreatic β-cells .
Biochemical Pathways
The activation of AMPK by this compound affects several biochemical pathways. Primarily, it enhances the glucose uptake pathway in skeletal muscle cells, leading to increased glucose utilization . Additionally, it stimulates the insulin secretion pathway in pancreatic β-cells, which helps regulate blood glucose levels .
Pharmacokinetics
Given its molecular weight of 31523 , it is likely to have good bioavailability
Result of Action
The activation of AMPK by this compound leads to enhanced glucose uptake in skeletal muscle cells and increased insulin secretion from pancreatic β-cells . These actions help regulate blood glucose levels, making this compound potentially useful in the management of diabetes .
Preparation Methods
The synthesis of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the allyl and ethoxy groups: These groups can be introduced via alkylation reactions using allyl halides and ethyl halides, respectively.
Formation of the ylidene moiety: This step involves the condensation of the benzo[d]thiazole derivative with pivalamide under suitable conditions to form the ylidene linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide has several scientific research applications, including:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs due to its biological activity.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Comparison with Similar Compounds
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide can be compared with other benzo[d]thiazole derivatives, such as:
3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide: This compound shares a similar core structure but differs in the substituents and functional groups.
Other benzo[d]thiazole derivatives: These compounds may have different substituents and functional groups, leading to variations in their biological activity and applications.
Properties
IUPAC Name |
N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-6-10-19-13-9-8-12(21-7-2)11-14(13)22-16(19)18-15(20)17(3,4)5/h6,8-9,11H,1,7,10H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYJVSOJZRZQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C(C)(C)C)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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